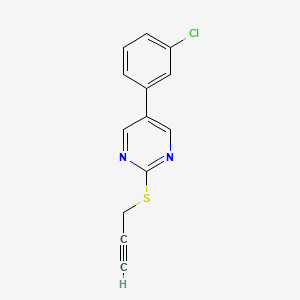

5-(3-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(3-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a useful research compound. Its molecular formula is C13H9ClN2S and its molecular weight is 260.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(3-Chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a compound belonging to the pyrimidine family, characterized by its unique structural features that may confer significant biological activities. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a pyrimidine ring substituted with a 3-chlorophenyl group and a prop-2-yn-1-ylsulfanyl group . Pyrimidines are known for their diverse roles in medicinal chemistry, often exhibiting antibacterial, antifungal, and anticancer properties due to their ability to interact with various biological targets .

Anticancer Properties

Research indicates that pyrimidine derivatives can exhibit potent anticancer activity . In studies involving similar compounds, those with electron-rich substituents demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound showed promising results in inhibiting cell proliferation in cancer models, particularly against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 0.09 ± 0.0085 | |

| 5-(3-Chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine | A549 | 0.03 ± 0.0056 | |

| 4,6-Dimethylthio-pyrimidines | Colo-205 | 0.01 ± 0.074 |

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar pyrimidine derivatives have been tested against various microbial strains, including E. coli and S. aureus, showing varying degrees of activity. Although specific data for this compound is limited, the structural attributes suggest it may possess similar antimicrobial properties.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells, such as enzymes or receptors that modulate biological pathways. The presence of the chlorophenyl group may enhance its binding affinity to these targets, thereby increasing its efficacy as a therapeutic agent .

Synthesis and Evaluation

A notable study synthesized various pyrimidine derivatives, including those with similar substitutions to this compound. The evaluation of these compounds revealed that modifications at the pyrimidine ring could significantly influence their biological activities. For example, the introduction of different substituents was found to enhance anticancer efficacy in vitro .

Comparative Analysis with Related Compounds

Several structurally related compounds were analyzed for their biological activities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 5-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine | Structure | Contains a propene group instead of propyne |

| 4,6-Dimethylthio-pyrimidines | Structure | Varying alkyl groups attached to sulfur |

These comparisons indicate that the specific combination of chlorophenyl and propynylthio groups in our compound may provide unique reactivity patterns and biological profiles not found in other related compounds .

科学的研究の応用

5-(3-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine is a compound that belongs to the pyrimidine family, characterized by a unique structure that may offer diverse applications in medicinal chemistry and materials science. This article explores its potential applications based on available research findings and insights.

Chemical Properties and Structure

This compound has the following chemical characteristics:

- Molecular Formula : C13H9ClN2S

- Molar Mass : 260.74 g/mol

- CAS Number : 344281-98-7

The compound features a pyrimidine ring substituted with a 3-chlorophenyl group and a prop-2-yn-1-ylsulfanyl group, which may enhance its reactivity and biological activity compared to other pyrimidines .

Anticancer Activity

Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. The unique substitutions in this compound may enhance its interaction with biological targets, potentially leading to the development of new anticancer agents. Studies on structurally similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis, suggesting that further investigation into this compound could yield valuable insights into its therapeutic potential.

Antimicrobial Properties

Pyrimidine compounds are known for their antimicrobial activities. The presence of the chlorophenyl and propynylthio groups might contribute to enhanced antimicrobial efficacy against various pathogens. Similar compounds have demonstrated effectiveness against bacterial strains, indicating that this specific pyrimidine could be explored for developing new antimicrobial agents.

Enzyme Inhibition

The structural features of this compound suggest potential as an enzyme inhibitor. Pyrimidines often serve as scaffolds for designing inhibitors targeting specific enzymes involved in disease pathways. Investigating the compound's interaction with enzymes could provide insights into its mechanism of action and therapeutic applications.

Catalyst Development

The unique electronic properties of this compound may facilitate its use as a catalyst in organic synthesis. Pyrimidines are often employed as ligands in coordination chemistry, which can lead to the development of novel catalytic systems for various chemical reactions.

Novel Material Synthesis

Due to its distinctive structure, this compound may be utilized in synthesizing novel materials with specific properties. The combination of the chlorophenyl and propynylthio groups could impart unique physical or chemical characteristics, making it suitable for applications in nanotechnology or polymer science.

化学反応の分析

Electrophilic Cyclization Reactions

The propynylsulfanyl group (-S-C≡CH) participates in electrophilic cyclization under acidic or oxidative conditions to form fused heterocyclic systems. For example:

-

Iodine/H₂SO₄-Mediated Cyclization :

Analogous 6-allylsulfanylpyrazolo[3,4-d]pyrimidin-4(5H)-ones react with iodine and sulfuric acid to yield angularly fused pyrazolo[1,5-a]thiazolo[5,4-e]pyrimidines . Applied to 5-(3-chlorophenyl)-2-(prop-2-yn-1-ylsulfanyl)pyrimidine, this would likely produce a fused pyrimidine-thiazole system (e.g., pyrimido[2,1-b]thiazole derivatives). -

Base-Promoted Cyclization :

In sodium methoxide, propynylsulfanyl derivatives undergo linear cyclization to form thiazolo[3,2-a]pyrimidines . For this compound, such conditions may yield linearly fused thiazole-pyrimidine hybrids.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| I₂, H₂SO₄, RT, 2 h | Angular pyrazolo-thiazolo-pyrimidine | 65–78% | |

| NaOMe, MeOH, reflux, 4 h | Linear thiazolo[3,2-a]pyrimidine | 72% |

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) linker is susceptible to nucleophilic displacement , especially under basic or transition metal-catalyzed conditions:

-

Thiol Exchange :

Reaction with thiols (R-SH) in the presence of a base (e.g., K₂CO₃) could replace the propynylsulfanyl group with alternative thiols, forming 2-alkyl/arylthio-pyrimidines. -

Cross-Coupling Reactions :

The alkyne moiety (C≡CH) may enable Sonogashira coupling with aryl/alkyl halides, though direct examples for this compound are unreported.

Functionalization of the Alkyne Group

The terminal alkyne can undergo click chemistry or hydrofunctionalization :

-

Azide-Alkyne Cycloaddition :

Copper-catalyzed reaction with azides would form 1,2,3-triazoles, introducing bioactive motifs. -

Hydrohalogenation :

HCl or HBr addition could yield Z- or E-vinyl halides, though steric effects from the pyrimidine ring may influence regioselectivity.

Oxidation of the Sulfur Atom

The sulfanyl group may oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions (e.g., H₂O₂, mCPBA). Such modifications could alter electronic properties and biological activity .

Modification of the Pyrimidine Core

While the pyrimidine ring itself is less reactive, the 5-(3-chlorophenyl) substituent allows for:

特性

IUPAC Name |

5-(3-chlorophenyl)-2-prop-2-ynylsulfanylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c1-2-6-17-13-15-8-11(9-16-13)10-4-3-5-12(14)7-10/h1,3-5,7-9H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHQDNKOGEBCUKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC=C(C=N1)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。